molecular formula C7H10N2O B061021 1,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 174151-06-5

1,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B061021
M. Wt: 138.17 g/mol
InChI Key: ANOUHTITMWZCEC-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrrole-2-carboxamide is a chemical compound belonging to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. The functional groups attached to this ring determine the compound's specific properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1,5-dimethyl-1H-pyrrole-2-carboxamide, often involves strategies like molecular hybridization, cyclization of N-substituted-2-alleneamides, and regioselective cyclization reactions. For example, Shahriari et al. (2022) described a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization, resulting in pyrrolidin-5-one-2-carboxamides with good yields under transition-metal-free and mild reaction conditions (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrrole-2-carboxamide has been elucidated using techniques like low-temperature X-ray crystallography. Linden et al. (1995) determined the crystal structure, revealing that the carbonyl π system interacts preferentially with the lone pair electrons of the amide N atom rather than with the π system of the pyrrole ring. This interaction leads to the formation of centrosymmetric dimers linked by intermolecular hydrogen bonds (Linden et al., 1995).

Chemical Reactions and Properties

Pyrrole derivatives, including 1,5-dimethyl-1H-pyrrole-2-carboxamide, participate in a variety of chemical reactions due to their rich electron system and the presence of functional groups. These reactions can include substitutions, additions, and the formation of complexes with metals or other organic compounds. The exact chemical reactions and properties can vary depending on the specific substituents and reaction conditions.

Physical Properties Analysis

The physical properties of 1,5-dimethyl-1H-pyrrole-2-carboxamide, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1,5-dimethyl-1H-pyrrole-2-carboxamide are characterized by its reactivity towards various chemical agents, stability under different conditions, and the types of reactions it undergoes. The presence of the amide group and methyl substituents on the pyrrole ring significantly influences its chemical behavior, including acidity/basicity, nucleophilicity/electrophilicity, and its ability to form hydrogen bonds.

For detailed insights and more comprehensive information, the following references are recommended:

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .
    • The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile 15 by the condensation of 3-aminobenzonitrile 14 with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile 16 .
  • Anti-Inflammatory Agents

    • This study aimed to synthesize new 3,4-dimethyl- 1H -pyrrole-2,5-dione derivatives 2a – 2f in the reaction of N3 -substituted amidrazones with 2,3-dimethylmaleic anhydride and evaluate their structural and biological properties .
    • The anti-inflammatory activity of compounds 2a – 2f was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
  • Antimicrobial and Antifungal Agents

    • A study describes the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues as potential antifungal and antimicrobial agents .
    • The compounds were found to be potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . The compound bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
    • Molecular docking studies revealed a highly spontaneous binding ability of the tested compounds in the access channel away from catalytic heme iron of the enzyme, which suggested that the tested compounds inhibit this enzyme and would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .
  • Antimicrobial and Antifungal Agents

    • A study describes the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues as potential antifungal and antimicrobial agents .
    • The compounds were found to be potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . The compound bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
    • Molecular docking studies revealed a highly spontaneous binding ability of the tested compounds in the access channel away from catalytic heme iron of the enzyme, which suggested that the tested compounds inhibit this enzyme and would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .
  • Bioimaging Applications

    • Acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines produced novel “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid by double dehydrative cyclization . This product can be used for bioimaging applications .

Future Directions

The future directions for “1,5-dimethyl-1H-pyrrole-2-carboxamide” are not clearly defined in the retrieved data. However, pyrrole derivatives have shown promise in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities2. This suggests that “1,5-dimethyl-1H-pyrrole-2-carboxamide” and related compounds could have potential applications in these areas.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research when dealing with chemical compounds.


properties

IUPAC Name

1,5-dimethylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUHTITMWZCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Nechayev, NY Gorobets, AV Borisov… - Molecular …, 2012 - Springer
A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones is developed that applies an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid …
Number of citations: 8 link.springer.com
AI Khalaf, RD Waigh, AJ Drummond… - Journal of medicinal …, 2004 - ACS Publications
Forty-eight heterocyclic amino acid trimers, analogues of distamycin, with a number of features that enhance lipophilicity are described. They contain alkyl or cycloalkyl groups larger …
Number of citations: 104 pubs.acs.org
O Meth-Cohn, MX Wang - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
A variety of aliphatic, aromatic and heterocyclic nitriles have been readily hydrolysed into the corresponding amides and/or acids under very mild conditions using Rhodococcus sp. …
Number of citations: 103 pubs.rsc.org
SW Lee, KT Tran, R Vazquez-Uribe… - Journal of Medicinal …, 2022 - ACS Publications
CRISPR/Cas9 has revolutionized several areas of life science; however, methods to control the Cas9 activity are needed for both scientific and therapeutic applications. Anti-CRISPR …
Number of citations: 3 pubs.acs.org

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